Cas no 2171701-75-8 (4-(ethanesulfonyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

4-(Ethanesulfonyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid is a specialized bifunctional compound designed for peptide synthesis and bioconjugation applications. Its structure incorporates an ethanesulfonyl carbamoyl group and an Fmoc-protected amino moiety, enabling selective reactivity in orthogonal protection strategies. The carboxylic acid terminus facilitates coupling reactions, while the Fmoc group allows for controlled deprotection under mild basic conditions. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) and the preparation of modified biomolecules, offering precise control over sequential assembly. Its stability under standard reaction conditions and compatibility with common protecting groups make it a reliable intermediate for constructing complex molecular architectures.
4-(ethanesulfonyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid structure
2171701-75-8 structure
Product Name:4-(ethanesulfonyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
CAS No:2171701-75-8
MF:C22H24N2O7S
MW:460.500164985657
CID:6050570
PubChem ID:165546629
Update Time:2025-10-30

4-(ethanesulfonyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(ethanesulfonyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
    • EN300-1488505
    • 2171701-75-8
    • 4-[(ethanesulfonyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
    • Inchi: 1S/C22H24N2O7S/c1-2-32(29,30)24-21(27)19(11-12-20(25)26)23-22(28)31-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,23,28)(H,24,27)(H,25,26)
    • InChI Key: OAXXJECGQWCZHF-UHFFFAOYSA-N
    • SMILES: S(CC)(NC(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)(=O)=O

Computed Properties

  • Exact Mass: 460.13042228g/mol
  • Monoisotopic Mass: 460.13042228g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 10
  • Complexity: 773
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 147Ų

4-(ethanesulfonyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Pricemore >>

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4-(ethanesulfonyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Related Literature

Additional information on 4-(ethanesulfonyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid

Introduction to 4-(ethanesulfonyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS No. 2171701-75-8)

4-(ethanesulfonyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS No. 2171701-75-8) is a complex organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including an ethanesulfonyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a carboxylic acid moiety. These functional groups contribute to its versatility and potential in various biochemical and therapeutic contexts.

The fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used in solid-phase peptide synthesis (SPPS) due to its ease of removal and stability under mild conditions. The Fmoc group is particularly useful for protecting the amino group of amino acids during the synthesis process, ensuring that only the desired reactions occur. This makes 4-(ethanesulfonyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid an essential reagent in the synthesis of complex peptides and proteins.

The presence of the ethanesulfonyl group adds another layer of complexity to the molecule. Sulfonamides are known for their biological activity and have been extensively studied for their potential as therapeutic agents. The ethanesulfonyl group can enhance the solubility and bioavailability of the compound, making it more suitable for pharmaceutical applications. Additionally, this group can influence the compound's interaction with biological targets, such as enzymes and receptors.

The carboxylic acid moiety in 4-(ethanesulfonyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid provides a versatile functional group for further chemical modifications. Carboxylic acids can be easily converted into various derivatives, such as esters, amides, and salts, which can be tailored to specific applications. This flexibility makes the compound a valuable starting material for the development of new drugs and therapeutic agents.

Recent research has highlighted the potential of compounds with similar structures in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry explored the use of sulfonamide-containing compounds in the treatment of neurodegenerative diseases. The researchers found that these compounds could effectively inhibit specific enzymes involved in disease progression, suggesting their potential as novel therapeutic agents.

In another study, published in Bioorganic & Medicinal Chemistry Letters, scientists investigated the role of Fmoc-protected amino acids in the synthesis of peptides with enhanced biological activity. The results showed that the use of Fmoc protection significantly improved the yield and purity of the final products, demonstrating the importance of this protecting group in peptide synthesis.

The combination of these functional groups in 4-(ethanesulfonyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid makes it a promising candidate for further research and development. Its unique structure offers multiple points of modification, allowing chemists to fine-tune its properties for specific applications. Whether used as a building block in peptide synthesis or as a starting material for drug discovery, this compound holds significant potential in advancing our understanding and treatment of various diseases.

In conclusion, 4-(ethanesulfonyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS No. 2171701-75-8) is a versatile and structurally complex compound with broad applications in medicinal chemistry and pharmaceutical research. Its unique combination of functional groups makes it an essential reagent for synthetic chemists and a promising candidate for further exploration in drug development.

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